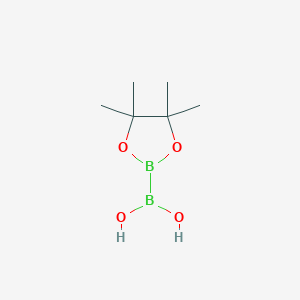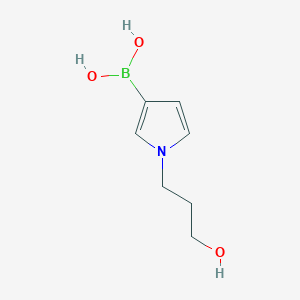
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The boronic acid group imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a boronic acid or boronate ester under mild conditions . This reaction is known for its functional group tolerance and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrrole ring, offering different electronic properties.
3-Hydroxypropylboronic acid: Lacks the pyrrole ring, resulting in different reactivity and applications.
Uniqueness: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is unique due to the combination of the pyrrole ring and the boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C7H12BNO3 |
|---|---|
Molecular Weight |
168.99 g/mol |
IUPAC Name |
[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2 |
InChI Key |
BMKJFIHREPUFTM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=C1)CCCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



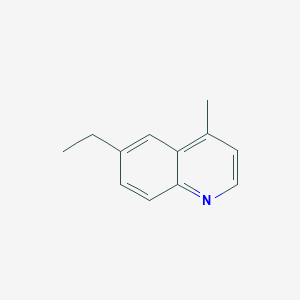

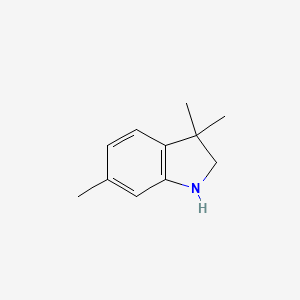


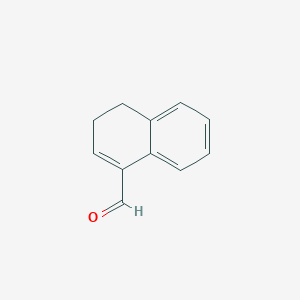
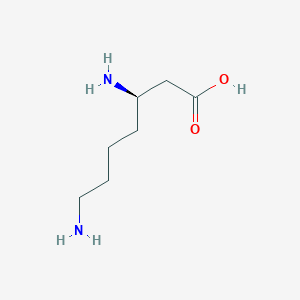
![3-(Hydroxymethylene)imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11917502.png)

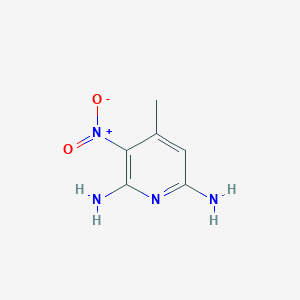
![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)

